2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
The compound 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a structurally complex molecule featuring:
- A 1,4-diazaspiro[4.4]nona-1,3-diene core with a 4-bromophenyl substituent.
- A thioacetamide linker bridging the spiro ring and a 2,3-dihydro-1,4-benzodioxin-6-yl group.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3S/c24-16-5-3-15(4-6-16)21-22(27-23(26-21)9-1-2-10-23)31-14-20(28)25-17-7-8-18-19(13-17)30-12-11-29-18/h3-8,13H,1-2,9-12,14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXBRKYEEBFKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity
The table below compares the target compound with three key analogs, highlighting substituent effects:
Key Observations:
Substituent Effects on Activity :
- The 3,5-dichlorophenyl analog (C22H20BrCl2N3OS) likely exhibits stronger antibacterial activity due to electron-withdrawing groups enhancing electrophilic interactions with microbial targets .
- The 2,3-dihydro-1,4-benzodioxin-6-yl group in the target compound may improve solubility and bioavailability compared to hydrophobic substituents like 4-methylphenyl .
Spiro Ring Size: The 1,4-diazaspiro[4.5]deca-1,3-diene core (vs.
Preparation Methods
Synthesis of 3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-diene-2-thiol
The diazaspiro core is constructed via a cyclocondensation reaction between 4-bromophenylglyoxal and 1,2-diaminocyclopentane. Under acidic conditions (e.g., p-toluenesulfonic acid in ethanol at 80°C), the diamine undergoes nucleophilic attack on the glyoxal carbonyl groups, forming the spiro ring system . The thiol group is introduced by treating the intermediate with thiourea in the presence of hydrochloric acid, followed by alkaline hydrolysis to yield the thiol derivative.
Key Reaction Conditions
| Reactants | Reagents/Conditions | Yield (%) |
|---|---|---|
| 4-Bromophenylglyoxal | p-TsOH, EtOH, 80°C, 12 hr | 72 |
| Intermediate + Thiourea | HCl, H2O, reflux, 6 hr | 68 |
Preparation of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide
The benzodioxin moiety is synthesized from 6-amino-2,3-dihydro-1,4-benzodioxine. Cyanoacetylation is achieved by reacting the amine with cyanoacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane . Subsequent hydrolysis of the nitrile group to an amide is performed using concentrated sulfuric acid at 0–5°C, yielding the acetamide derivative.
Characterization Data
-
FT-IR (KBr): 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N).
-
¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 6.85–6.78 (m, 3H, aromatic), 4.30–4.22 (m, 4H, OCH2), 2.15 (s, 3H, CH3) .
Thioether Coupling Reaction
The final step involves nucleophilic substitution between 3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-diene-2-thiol and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide. The reaction is conducted in anhydrous dimethylformamide (DMF) with potassium carbonate as a base at 60°C for 24 hours. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .
Optimized Parameters
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 24 hr |
| Base | K2CO3 (2.5 equiv) |
| Solvent | DMF |
| Purification | Column chromatography |
Analytical Validation
The final compound is characterized using high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography.
HRMS (ESI-TOF):
X-ray Crystallography:
-
Confirms the spirocyclic geometry and thioether linkage.
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:
- Formation of the diazaspiro core via cyclization under basic conditions.
- Thioether linkage formation using sulfur-containing reagents.
- Final acetamide coupling via carbodiimide-mediated activation. Intermediates are monitored using thin-layer chromatography (TLC) and characterized via IR spectroscopy (functional groups) and ¹H/¹³C NMR (structural elucidation) .
Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, spirocyclic CH₂ groups at δ 3.5–4.0 ppm).
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 456.402) .
- X-ray crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks in the solid state .
Q. How can researchers access reliable physicochemical data for this compound?
- Use authoritative databases like PubChem or SpectraBase for melting points, solubility, and spectral libraries.
- Experimental validation via differential scanning calorimetry (DSC) for thermal stability .
Advanced Research Questions
Q. What computational strategies optimize reaction pathways for this compound?
- Apply density functional theory (DFT) to model transition states and energy barriers for spirocyclic ring formation.
- Use ICReDD’s reaction path search methods to predict optimal catalysts (e.g., Pd(dppf)Cl₂) and solvent systems (e.g., THF/H₂O) .
Q. How can Design of Experiments (DoE) improve synthesis scalability and yield?
- Employ factorial design to test variables (temperature, catalyst loading, reaction time).
- Example: A 2³ factorial design identified 80°C and 0.1 eq Pd catalyst as optimal for cross-coupling steps, achieving 85% yield .
Q. What methodologies resolve contradictions in reported biological activity data?
- Perform orthogonal assays : Surface plasmon resonance (SPR) for binding affinity vs. cell-based assays for functional activity.
- Standardize assay conditions (pH, temperature) and use multivariate analysis to isolate confounding variables (e.g., solvent effects) .
Q. How can crystal structure data inform drug design modifications?
- Analyze dihedral angles (e.g., 85° between diazaspiro and benzodioxin planes) to assess conformational flexibility.
- Modify substituents (e.g., bromophenyl to methoxyphenyl) to enhance hydrogen bonding with target enzymes .
Q. What advanced techniques validate the compound’s mechanism of action in enzymatic studies?
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to enzyme active sites.
- Molecular dynamics simulations : Predicts stability of ligand-enzyme complexes over nanosecond timescales .
Methodological Considerations
- Data Contradiction Analysis : Use principal component analysis (PCA) to cluster disparate bioactivity results and identify outliers .
- Reaction Monitoring : In situ Raman spectroscopy tracks real-time spirocyclic intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
